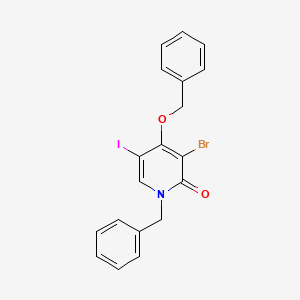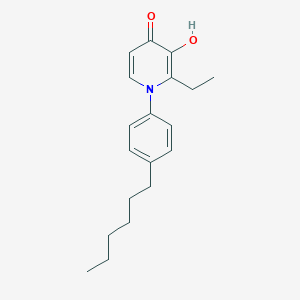
2-Ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4(1H)-one is an organic compound with a complex structure that includes a pyridinone core substituted with ethyl, hexylphenyl, and hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridinone Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-ethyl-3-hydroxy-4-pyridone.
Substitution Reactions:
Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyridinone core.
Substitution: The ethyl or hexylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may yield a fully saturated pyridinone derivative.
Aplicaciones Científicas De Investigación
2-Ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4(1H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the pyridinone core can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-3-hydroxy-4-pyridone: Lacks the hexylphenyl group but has a similar pyridinone core.
4-Hexyl-3-hydroxyphenol: Contains a hexylphenyl group but lacks the pyridinone core.
2-Ethyl-4-pyridone: Similar structure but lacks the hydroxyl group.
Uniqueness
2-Ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4(1H)-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the hexylphenyl group enhances its hydrophobicity, while the hydroxyl group allows for hydrogen bonding, making it a versatile compound for various applications.
Propiedades
Número CAS |
914934-17-1 |
|---|---|
Fórmula molecular |
C19H25NO2 |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
2-ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4-one |
InChI |
InChI=1S/C19H25NO2/c1-3-5-6-7-8-15-9-11-16(12-10-15)20-14-13-18(21)19(22)17(20)4-2/h9-14,22H,3-8H2,1-2H3 |
Clave InChI |
IDAWXBJSSAYJGE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)N2C=CC(=O)C(=C2CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(10R,11S,15R,16S)-16-(4-bromobenzoyl)-4-chloro-13-phenyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12618729.png)
![6-(2-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12618739.png)
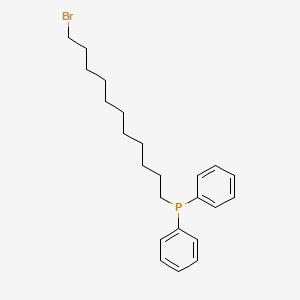
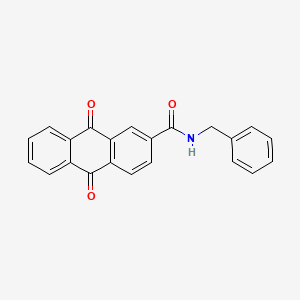
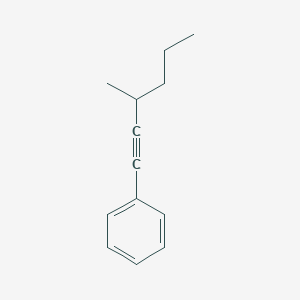
![9-Chloro-4-(cyclohex-1-en-1-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12618750.png)
![1-[2-(2-Fluorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B12618751.png)
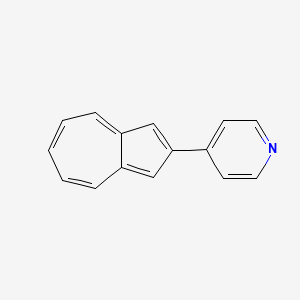
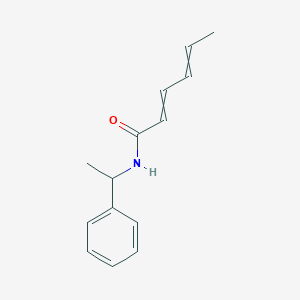

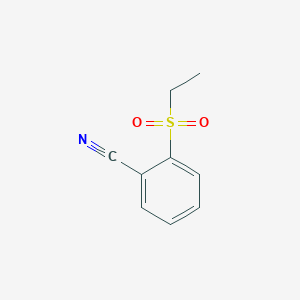
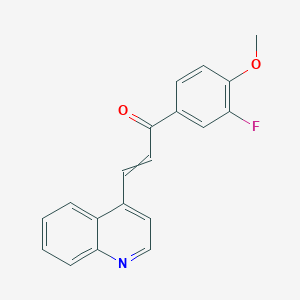
![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris(3,5-dimethylbenzene)](/img/structure/B12618796.png)
